molecular formula C27H21N3O4 B11151776 N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11151776
M. Wt: 451.5 g/mol
InChI Key: LMQQKOKWDWRJFW-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by two key pharmacophoric groups:

  • 4-Oxoquinazolin-3(4H)-yl propanamide: A propanamide linker tethering the 4-oxoquinazolin group, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Properties

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C27H21N3O4/c1-17-20-12-11-19(15-23(20)34-26(17)25(32)18-7-3-2-4-8-18)29-24(31)13-14-30-16-28-22-10-6-5-9-21(22)27(30)33/h2-12,15-16H,13-14H2,1H3,(H,29,31)

InChI Key

LMQQKOKWDWRJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

  • Step 1: Formation of Benzofuran Core:
    • Starting with a suitable phenylacetylene derivative, the benzofuran core can be synthesized through a cyclization reaction.
    • Reaction conditions: Use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, under an inert atmosphere.
  • Step 2: Introduction of Quinazolinone Moiety:
    • The quinazolinone moiety can be introduced via a nucleophilic substitution reaction.
    • Reaction conditions: Use of a suitable quinazolinone derivative and a strong base like NaH, in a polar aprotic solvent such as DMF.
  • Step 3: Formation of Propanamide Linkage:
    • The final step involves the formation of the propanamide linkage through an amide coupling reaction.
    • Reaction conditions: Use of a coupling reagent like EDCI or HATU, in the presence of a base like DIPEA, in an organic solvent such as DCM.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.
    • Common reagents: KMnO4, H2O2.
  • Reduction:
    • The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
    • Common reagents: NaBH4, LiAlH4.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and quinazolinone moieties.
    • Common reagents: Halogenated compounds, strong nucleophiles like NaN3.
Major Products Formed:
  • Oxidized benzofuran derivatives
  • Dihydroquinazolinone derivatives
  • Substituted benzofuran and quinazolinone derivatives

Scientific Research Applications

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 4-Oxoquinazolin Moieties

Compound 2 (from ):
  • Structure : N-(6-methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methyl)furan-2-carboxamide.
  • Comparison :
    • Shares the 4-oxoquinazolin group but replaces the benzofuran with a furan-carboxamide scaffold.
    • The methylpyridine substituent may enhance solubility compared to the target compound’s benzofuran.
    • Reported IC50 < 70% POC (percent of control) in unspecified assays, suggesting moderate bioactivity .
Compound 81 (from ):
  • Structure: 2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl–acetamide.
  • Comparison :
    • Features a 4-oxoquinazolin group linked via an acetamide (shorter chain than the target’s propanamide).
    • Demonstrated COX-2 inhibition (IC50 = 116.73 mmol/kg) and anti-inflammatory activity superior to Diclofenac in a carrageenan-induced edema model .
    • The propanamide linker in the target compound may improve membrane permeability due to increased chain length.

Analogues with Propanamide Linkers

Compounds 4 and 5 (from ):
  • Structures : Hydroxyureido-L-phenylalanine derivatives with propanamide backbones.
  • Comparison :
    • Lack the 4-oxoquinazolin group but share the propanamide linker, which is critical for stability and metabolic resistance.
    • These compounds were synthesized for antioxidant studies (e.g., DPPH radical scavenging), highlighting the versatility of propanamide-based designs .
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (from ):
  • Structure : Propanamide linked to a benzoxazolone group.
  • Comparison :
    • Exhibits a 10–18% conversion rate in synthesis, indicating moderate reactivity under tested conditions.
    • The benzoxazolone moiety may confer different electronic properties compared to the target’s benzofuran .

Discussion of Structural-Activity Relationships (SAR)

  • 4-Oxoquinazolin Group: Critical for enzyme inhibition (e.g., COX-2) as seen in compound 81.
  • Benzofuran vs. Furan/Pyridine : The benzofuran in the target compound may enhance lipophilicity and target binding compared to furan or pyridine derivatives.
  • Linker Length : Propanamide (3 carbons) in the target compound vs. acetamide (2 carbons) in compound 81 may influence pharmacokinetics, such as half-life or tissue penetration.

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